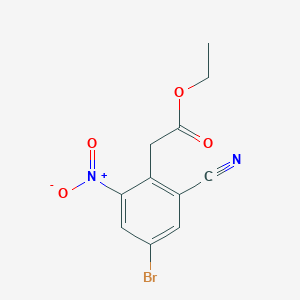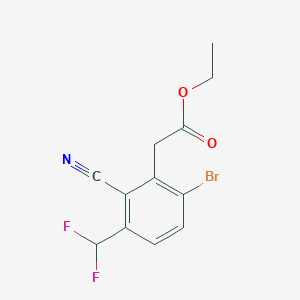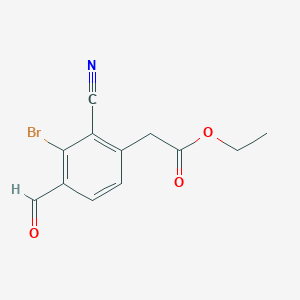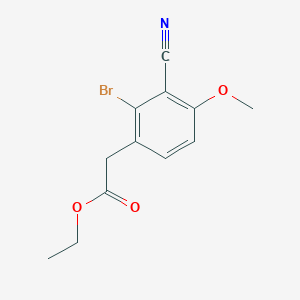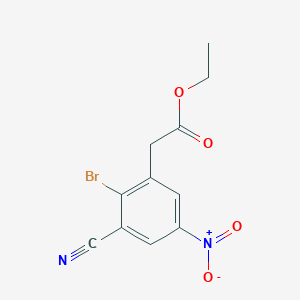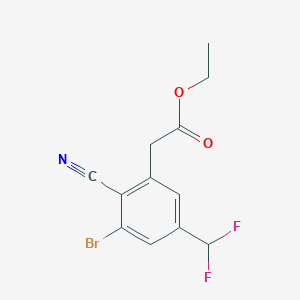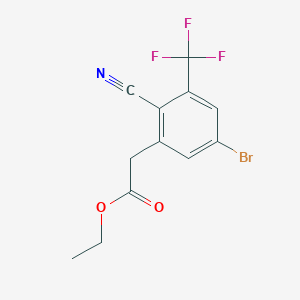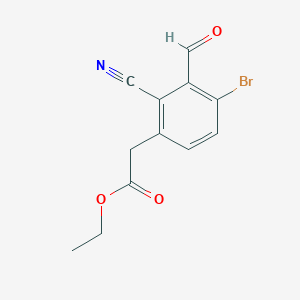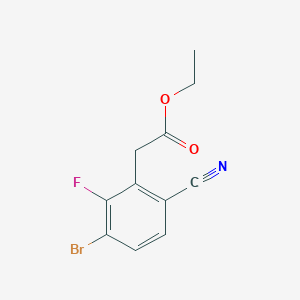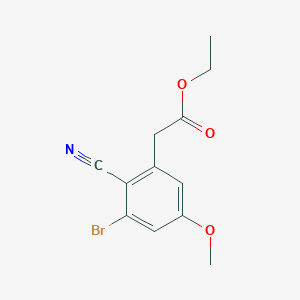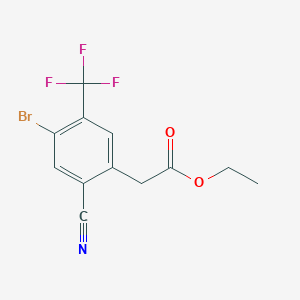
Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
説明
Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)phenylacetate, commonly known as EBCT, is a synthetic organic compound that has been studied in a variety of scientific fields. It is a carbonyl compound composed of an ethyl group, a bromine atom, two cyano groups, and a trifluoromethyl phenylacetate group. EBCT has been used in a wide range of applications, including drug synthesis, organic synthesis, and biochemistry.
科学的研究の応用
EBCT has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a tool in biochemistry. It has also been used in the synthesis of various compounds, such as β-lactams, β-lactones, and substituted phenylacetic acids. Additionally, EBCT has been used in the synthesis of bioactive compounds, such as β-lactam antibiotics and antifungal agents.
作用機序
The mechanism of action of EBCT is not well understood. However, it is believed that the reaction of the two reactants in the presence of a base catalyst leads to the formation of an intermediate product, which is then further reacted with ethyl bromide to form EBCT. The intermediate product is believed to be an important intermediate in the formation of EBCT, as it is responsible for the formation of the cyano groups and the trifluoromethyl phenylacetate group.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBCT are not well understood. However, it has been suggested that the compound may have an inhibitory effect on the enzyme β-lactamase, which is responsible for the breakdown of β-lactam antibiotics. Additionally, it has been suggested that EBCT may have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine.
実験室実験の利点と制限
The use of EBCT in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its synthesis is relatively straightforward. Additionally, it is a stable compound, and it is not toxic or hazardous. However, there are some limitations to its use. It is not soluble in water, and it must be stored in a cool, dry place. Additionally, it is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
将来の方向性
EBCT has potential applications in a variety of scientific fields. It could be used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a tool in biochemistry. Additionally, it could be used in the synthesis of bioactive compounds, such as β-lactam antibiotics and antifungal agents. Additionally, further research could be conducted to better understand the mechanism of action of EBCT, as well as its biochemical and physiological effects. Finally, further research could be conducted to develop new applications for EBCT, such as its use in the synthesis of new drugs or other bioactive compounds.
特性
IUPAC Name |
ethyl 2-[4-bromo-2-cyano-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-3-9(12(14,15)16)10(13)4-8(7)6-17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLYJAAWWXDVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



